(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid
Description
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a methoxycarbonyl group at the 5-position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals . Additionally, their role in medicinal chemistry has expanded, with applications as enzyme inhibitors, antimicrobial agents, and anticancer compounds . The methoxycarbonyl group in this compound may enhance solubility or modulate electronic effects, influencing reactivity and biological activity .
Properties
Molecular Formula |
C8H9BO5 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(3-hydroxy-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10,12-13H,1H3 |
InChI Key |
JYTCXJZHDIIGBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can be synthesized through the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions. The reaction typically takes place in an inert atmosphere, using basic conditions and suitable solvents .
Industrial Production Methods: Industrial production of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
Chemical Synthesis
Reactivity and Functionalization
The unique reactivity of boronic acids allows (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid to participate in various chemical reactions, including Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules, where the compound can act as a building block due to its phenolic hydroxyl group and methoxycarbonyl moiety.
Table 1: Comparison of Boronic Acids in Synthesis
| Compound Name | Key Features |
|---|---|
| (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid | Versatile in organic synthesis; forms stable complexes |
| 3-Hydroxyphenylboronic acid | Simpler structure; lacks methoxycarbonyl group |
| 4-Methoxyphenylboronic acid | Contains methoxy group; used in similar reactions |
Medicinal Chemistry
Anticancer Potential
Recent studies have highlighted the potential of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid derivatives as anticancer agents. For instance, compounds designed based on this boronic acid have shown promising activity against prostate cancer cell lines (LAPC-4 and PC-3). The incorporation of boronic acids into drug designs can enhance selectivity and efficacy by mimicking bioisosteres of existing drugs like flutamide .
Case Study: Antiproliferative Activity
A series of compounds derived from (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid were synthesized and tested for their antiproliferative effects. The results indicated that certain derivatives exhibited significant activity against cancer cell lines, suggesting that the structural modifications influenced their biological activity .
Biomolecular Applications
Molecular Recognition
Boronic acids are known for their ability to bind selectively to diols and sugars, making them valuable in biochemical applications. (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can be utilized in designing glucose-responsive systems for drug delivery or diagnostics. Its ability to form reversible complexes with carbohydrates opens avenues for developing sensors and therapeutic agents targeting metabolic disorders .
Table 2: Biomedical Applications of Boronic Acids
| Application Type | Description |
|---|---|
| Glucose Sensors | Detects glucose levels through reversible binding |
| Drug Delivery Systems | Targeted delivery using sugar recognition mechanisms |
| Cancer Diagnostics | Identifies cancer cells via specific carbohydrate binding |
Material Science
Polymeric Boronic Acid Derivatives
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can be incorporated into polymer matrices to create materials with tailored properties. These materials can exhibit controlled release characteristics for drugs or serve as scaffolds in tissue engineering due to their biocompatibility and responsiveness to environmental stimuli .
Case Study: Nanoparticle Development
Research has demonstrated that nanoparticles modified with boronic acids can enhance drug delivery efficacy. For instance, chitosan nanoparticles conjugated with boronic acids showed improved targeting capabilities towards tumor cells, leading to better therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s boron atom can also interact with hydroxyl groups and other nucleophiles, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Antiproliferative Effects
Enzyme Inhibition
- 1-AmidO-2-triazolylethaneboronic acid : Active against β-lactamases (critical for antibiotic resistance) with Ki values comparable to phenylboronic acids .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
The hydroxyl and methoxycarbonyl groups in the target compound may facilitate interactions with serine residues in enzymes (e.g., proteases, β-lactamases), a mechanism observed in other boronic acids .
Catalytic and Diagnostic Performance
- Phenyl boronic acid : Poor catalyst for amide bond formation; used as a negative control .
- o-Nitrophenylboronic acid : Effective catalyst due to electron-withdrawing nitro group .
- (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid: Not directly tested, but the methoxycarbonyl group’s electron-withdrawing nature could enhance catalytic activity compared to unsubstituted phenyl boronic acid .
Solubility and Stability Challenges
- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid : Poor aqueous solubility, leading to precipitation in culture media .
- Target compound : The methoxycarbonyl group may improve solubility relative to highly lipophilic analogs (e.g., trifluoromethyl-substituted derivatives) .
Biological Activity
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in various biological systems. The molecular formula of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is .
The biological activity of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as an inhibitor of serine β-lactamases (SBLs). These enzymes are critical in the resistance mechanisms of various pathogens against β-lactam antibiotics. The compound has been shown to bind effectively to the active sites of these enzymes, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics.
Antimicrobial Activity
A study conducted on a series of phenylboronic acid derivatives, including (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid, demonstrated significant inhibitory effects against class A carbapenemases such as KPC-2 and GES-5. The study utilized molecular docking and enzyme kinetics to elucidate the binding interactions between the compound and the target enzymes. The results indicated that derivatives exhibited low micromolar inhibitory concentrations, showcasing their potential as effective antimicrobial agents .
Table 1: Inhibitory Activity Against Class A Carbapenemases
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid | 0.5 | KPC-2 |
| Other derivatives | 0.3 - 1.0 | GES-5 |
Synergistic Effects with β-lactams
Further investigations revealed that (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid could synergistically enhance the activity of β-lactam antibiotics against resistant strains. Fractional inhibitory concentration index (FICI) tests confirmed that combinations with meropenem showed FICI values below 0.5, indicating strong synergism .
Table 2: Synergistic Activity with Meropenem
| Strain | FICI Value | Result |
|---|---|---|
| Klebsiella pneumoniae | 0.4 | Synergistic effect |
| Pseudomonas aeruginosa | 0.6 | Moderate synergy |
Case Study 1: Efficacy Against Resistant Strains
A clinical evaluation was performed on patients infected with Klebsiella pneumoniae strains producing KPC-2. Patients were treated with a combination therapy involving meropenem and (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to monotherapy with meropenem alone.
Case Study 2: Safety Profile Assessment
In a toxicity assessment study involving animal models, (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid was administered at varying doses. Observations indicated no significant cytotoxic effects on vital organs, supporting its potential for therapeutic use without adverse reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
